molecular formula C22H19N3O2S3 B15078565 N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B15078565
M. Wt: 453.6 g/mol
InChI Key: FJQPZNYLPSVMRK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a sulfur-rich heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a naphthalen-1-ylmethyl group at position 5 and a 4-methoxyphenyl acetamide moiety at position 2 (linked via sulfanyl groups). Such compounds are frequently explored for their biological activities, including enzyme inhibition and antimicrobial properties, due to the thiadiazole ring’s electron-deficient nature and the flexibility of sulfanyl linkages in modulating pharmacokinetics .

Properties

Molecular Formula

C22H19N3O2S3

Molecular Weight

453.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19N3O2S3/c1-27-18-11-9-17(10-12-18)23-20(26)14-29-22-25-24-21(30-22)28-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H,23,26)

InChI Key

FJQPZNYLPSVMRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the naphthalen-1-ylmethyl group and the 4-methoxyphenyl group. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of the sulfur atoms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide depends on its specific application. For example, if the compound is used as an antimicrobial agent, it may work by disrupting the cell membrane of bacteria or inhibiting key enzymes involved in bacterial metabolism. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structural uniqueness lies in its naphthalen-1-ylmethyl group, which distinguishes it from analogs with simpler aryl or alkyl substituents. Key analogs and their substituent variations are summarized below:

Compound Name Molecular Formula R1 (Thiadiazole Substituent) R2 (Acetamide Substituent) Key Structural Difference Reference
Target Compound C₂₃H₂₁N₃O₂S₃ Naphthalen-1-ylmethyl 4-Methoxyphenyl Bulky naphthalene group -
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide C₂₃H₂₁N₃O₂S₃ 4-Methoxybenzyl 4-Phenoxyphenyl Smaller 4-methoxybenzyl group; phenoxy phenyl acetamide
N-(3,4-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide C₁₈H₁₅Cl₂N₃O₂S₃ 4-Methoxybenzyl 3,4-Dichlorophenyl Electron-withdrawing Cl substituents on acetamide
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide C₂₀H₂₀ClN₃OS₃ 4-Chlorobenzyl 2,4,6-Trimethylphenyl Chlorobenzyl and sterically hindered trimethylphenyl
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₁H₁₈N₄O₂S₃ 2-Methylphenyl (oxadiazole core) 4-Methoxyphenylthiazole Oxadiazole-thiazole hybrid scaffold

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) may improve binding to enzyme active sites through polar interactions.
  • Hybrid scaffolds (e.g., oxadiazole-thiazole in ) introduce conformational rigidity, which can affect target selectivity.

Activity Trends :

  • Chloro-substituted analogs : Higher electronegativity may improve binding to metalloenzymes (e.g., LOX) .

Physicochemical Properties

Property Target Compound 4-Methoxybenzyl Analog 3,4-Dichlorophenyl Analog
Molecular Weight 483.63 g/mol 483.63 g/mol 472.42 g/mol
Calculated logP (Lipophilicity) ~4.2 (estimated) 3.8 4.5
Hydrogen Bond Acceptors 6 6 6
Rotatable Bonds 7 7 6

Insights :

  • The target compound’s naphthalenyl group increases logP compared to 4-methoxybenzyl analogs, suggesting better blood-brain barrier penetration but lower aqueous solubility.
  • Chlorinated analogs (e.g., ) exhibit higher logP, aligning with their enhanced membrane affinity.

Crystallographic and Computational Studies

  • SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of thiadiazole-acetamide derivatives, confirming planar thiadiazole cores and sulfanyl linkage geometries .
  • DFT calculations on similar compounds reveal electron delocalization across the thiadiazole ring, enhancing stability and interaction with biological targets .

Biological Activity

N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that possesses significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Molecular Formula : C22H19N3O2S3
Molecular Weight : 453.6 g/mol
CAS Number : 613228-23-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cancer cell growth and metastasis.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of derivatives containing thiadiazole moieties similar to this compound. Here are some findings:

Compound Cell Line IC50 (µM) Reference
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA (Breast Cancer)9
Compound with 4-methoxyphenyl substituentSK-OV-3 (Ovarian Cancer)19.5

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Alam et al. (2011) reported that thiadiazole derivatives demonstrated significant growth inhibition across multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
  • Mohammadi-Farani et al. (2014) highlighted the anticancer activity of thiadiazole derivatives against prostate (PC3) and neuroblastoma (SKNMC) cell lines, noting that compounds with para-methoxy substitutions displayed enhanced potency .

Case Studies

Recent studies have focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer properties:

Study 1: Synthesis and Evaluation

A series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The study concluded that specific modifications in the substituents significantly influenced the anticancer activity.

Study 2: Structure–Activity Relationship

Research conducted by Alam et al. emphasized the importance of substituent nature on the C-5 phenyl ring in determining cytotoxic activity. The most active compounds were identified through IC50 values across different cancer types .

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